molecular formula C24H24N4O3 B11274993 N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide

N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide

Cat. No.: B11274993
M. Wt: 416.5 g/mol
InChI Key: YZYMDIWUFGGDNT-UHFFFAOYSA-N
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Description

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(6-PHENYLPYRIMIDIN-4-YL)PIPERIDINE-4-CARBOXAMIDE: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzodioxole moiety, a phenylpyrimidine group, and a piperidine carboxamide, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(6-PHENYLPYRIMIDIN-4-YL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the benzodioxole and phenylpyrimidine intermediates, followed by their coupling with piperidine carboxamide. The reaction conditions often require the use of catalysts such as palladium for C-N cross-coupling reactions .

Industrial Production Methods: Industrial production methods for this compound may involve optimizing the synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions: N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(6-PHENYLPYRIMIDIN-4-YL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole moiety can lead to the formation of quinones, while substitution reactions can yield a variety of derivatives with different functional groups .

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .

Biology: In biological research, N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(6-PHENYLPYRIMIDIN-4-YL)PIPERIDINE-4-CARBOXAMIDE has been studied for its potential as an anticancer agent. Its ability to interact with specific molecular targets makes it a candidate for drug development .

Medicine: In medicine, this compound is being investigated for its therapeutic potential. Its unique structure allows it to interact with various biological pathways, making it a promising candidate for the treatment of diseases such as cancer .

Industry: In industrial applications, this compound can be used in the development of new materials and chemical processes. Its versatility makes it a valuable component in various industrial processes .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(6-PHENYLPYRIMIDIN-4-YL)PIPERIDINE-4-CARBOXAMIDE is unique due to its combination of a benzodioxole moiety, a phenylpyrimidine group, and a piperidine carboxamide. This unique structure allows it to interact with a variety of molecular targets and makes it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C24H24N4O3

Molecular Weight

416.5 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide

InChI

InChI=1S/C24H24N4O3/c29-24(25-14-17-6-7-21-22(12-17)31-16-30-21)19-8-10-28(11-9-19)23-13-20(26-15-27-23)18-4-2-1-3-5-18/h1-7,12-13,15,19H,8-11,14,16H2,(H,25,29)

InChI Key

YZYMDIWUFGGDNT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC3=C(C=C2)OCO3)C4=NC=NC(=C4)C5=CC=CC=C5

Origin of Product

United States

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